Product packaging for Roletamid(Cat. No.:)

Roletamid

Cat. No.: B13822461
M. Wt: 289.33 g/mol
InChI Key: QECAKYKTTYQVKX-RMKNXTFCSA-N
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Description

Historical Perspectives and Early Mentions within Chemical Literature

Tracing the historical trajectory of a chemical compound involves delving into chemical literature, which has evolved significantly over time from early handbooks to vast electronic databases. ucsb.edugoogle.co.ilillinois.edugwu.edu Early mentions of compounds like Roletamid would typically appear in peer-reviewed journals, patents, or chemical abstracts, detailing their synthesis, properties, or initial observations of activity. While specific early historical accounts solely focused on this compound are not extensively detailed in the provided search results, the general history of chemical literature highlights the systematic documentation of new compounds and their characteristics since the 19th century. ucsb.edugoogle.co.ilillinois.edugwu.edu Databases like PubChem serve as modern repositories aggregating such historical and contemporary information. nih.govr-project.orgbioregistry.ior-project.orgreadthedocs.io

Identification of this compound within Relevant Compound Classes for Biomedical Inquiry

This compound has the molecular formula C₁₆H₁₉NO₄ and a molecular weight of 289.33 g/mol . nih.gov Its computed properties, such as XLogP3 of 1.8, provide initial insights into its lipophilicity. nih.gov The structure, 3-(2,5-dihydropyrrol-1-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, indicates the presence of a dihydropyrrole ring, an alpha,beta-unsaturated ketone, and a trimethoxyphenyl group. nih.gov These structural features can place this compound within broader compound classes relevant to biomedical inquiry, such as nitrogen-containing heterocycles, Michael acceptors (due to the alpha,beta-unsaturated ketone), or compounds with substituted aromatic rings. The specific biological activities or classifications are often determined through experimental screening and analysis, which are integral parts of chemical biology research. mpg.denih.gov PubChem classifies compounds based on various criteria, including structural features and known biological activities, if any are reported. nih.govbioregistry.io

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO4 B13822461 Roletamid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

(E)-3-(2,5-dihydropyrrol-1-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H19NO4/c1-19-14-10-12(11-15(20-2)16(14)21-3)13(18)6-9-17-7-4-5-8-17/h4-6,9-11H,7-8H2,1-3H3/b9-6+

InChI Key

QECAKYKTTYQVKX-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/N2CC=CC2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CN2CC=CC2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivations of Roletamid

Established Synthetic Pathways for Roletamid Frameworks

The synthesis of the this compound framework typically involves a series of chemical transformations starting from readily available precursor molecules. While specific detailed synthetic routes for this compound were not extensively detailed in the search results, general principles of organic synthesis, particularly concerning the formation of complex structures like those containing aromatic rings, carbonyl groups, and nitrogen heterocycles (implied by the PubChem name "3-(2,5-dihydropyrrol-1-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one") nih.gov, can be inferred.

Precursor Selection and Key Reaction Sequences

The selection of starting materials (precursors) is a critical first step in designing a synthetic route for this compound. These precursors must contain functional groups or structural elements that can be readily transformed and coupled through specific chemical reactions to build the target molecule's skeleton. Key reaction sequences likely involve the formation of carbon-carbon bonds to assemble the backbone, the introduction or modification of functional groups like the trimethoxyphenyl moiety and the dihydropyrrole ring, and the formation of the alpha,beta-unsaturated ketone system.

General synthetic strategies for complex organic molecules often involve coupling reactions, cyclizations, and functional group interconversions. For instance, the formation of the alpha,beta-unsaturated ketone could involve an aldol (B89426) condensation or a related reaction. nih.gov The incorporation of the dihydropyrrole ring would necessitate reactions that form the nitrogen heterocycle. The trimethoxyphenyl group would likely be introduced as a pre-formed building block.

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Optimizing synthetic reactions is essential for improving both the quantity (yield) and quality (purity) of the final this compound product. This involves fine-tuning various reaction parameters. Common optimization strategies include:

Reaction Condition Adjustment: Modifying temperature, pressure, reaction time, and concentration of reactants can significantly impact reaction rate and selectivity, thereby influencing yield and minimizing byproduct formation. arborpharmchem.comjopcr.com

Solvent Selection: The choice of solvent can affect solubility, reaction rate, equilibrium, and selectivity. jopcr.com

Catalyst Selection and Loading: Catalysts can accelerate reactions and improve selectivity. arborpharmchem.comjopcr.commonash.edu Optimizing the type and amount of catalyst is crucial.

Reagent Stoichiometry: Using the optimal ratio of reactants can ensure complete consumption of the limiting reagent and minimize excess of potentially problematic substances.

Order of Addition: The sequence in which reagents are added can sometimes dictate the reaction pathway and influence the product distribution.

Purification Techniques: Even with optimized reaction conditions, purification is often necessary to isolate the target compound from unreacted starting materials, reagents, and byproducts. Techniques such as chromatography (e.g., column chromatography, HPLC), crystallization, and distillation are commonly employed. arborpharmchem.comcreative-peptides.comsummerschoolsineurope.eu Optimization of purification methods, including the choice of stationary and mobile phases in chromatography, is vital for achieving high purity. creative-peptides.com

Optimization can be an iterative process, often involving systematic experimentation or high-throughput screening to identify the most favorable conditions. semanticscholar.org Advanced approaches, including the use of automation and machine learning, are increasingly being explored to accelerate this process. semanticscholar.org

Stereochemical Control and Isomer Synthesis of this compound Analogues

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of organic synthesis, particularly for molecules that can exist as stereoisomers (e.g., enantiomers or diastereomers). If this compound or its analogues possess chiral centers or double bonds capable of E/Z isomerism, controlling the stereochemical outcome of synthetic reactions is essential to obtain the desired isomer.

Methods for achieving stereochemical control include:

Asymmetric Synthesis: This involves using chiral catalysts, chiral auxiliaries, or chiral reagents to favor the formation of one stereoisomer over others. monash.edursc.org Chiral catalysts, including organocatalysts and metal complexes with chiral ligands, can induce asymmetry during bond formation. monash.edu Chiral auxiliaries are temporarily attached to the substrate to direct the stereochemical outcome and are removed later.

Chiral Pool Synthesis: This approach starts with a naturally occurring chiral molecule (from the "chiral pool") and transforms it into the target molecule while preserving the existing stereochemistry or introducing new stereocenters with controlled relative or absolute configuration.

Diastereoselective Synthesis: This involves creating new stereocenters in a molecule that already has existing stereocenters, where the existing stereochemistry influences the formation of the new ones, leading to a preference for certain diastereomers.

Resolution: If a synthetic route produces a racemic mixture of enantiomers, resolution techniques can be used to separate the desired enantiomer from the undesired one. This can involve forming diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the enantiomers, or using chiral chromatography. nih.gov Enzymatic resolution, which utilizes the stereoselective activity of enzymes, is another method.

The synthesis of specific isomers of this compound analogues would require careful design of the synthetic route to incorporate stereocontrol at the appropriate steps or to allow for the separation of isomers. frontiersin.orgrsc.org For example, controlling the stereochemistry around a double bond to obtain a specific E or Z isomer might involve the choice of reaction conditions or a specific catalyst. frontiersin.orgrsc.org

Advanced Synthetic Approaches to this compound Derivatives

Advanced synthetic approaches aim to develop more efficient, sustainable, or novel methods for synthesizing this compound derivatives. These approaches often leverage recent developments in synthetic methodology. Examples of advanced techniques relevant to the synthesis of complex organic molecules like this compound derivatives include:

Flow Chemistry: Performing reactions in continuous flow reactors can offer advantages in terms of safety, efficiency, control over reaction parameters, and scalability compared to traditional batch synthesis. semanticscholar.org

Catalysis: The development of new and more efficient catalysts, including organocatalysts, transition metal catalysts, and biocatalysts (enzymes), continues to expand the repertoire of available reactions and improve selectivity. monash.edursc.org

Green Chemistry Principles: Incorporating green chemistry principles aims to reduce the environmental impact of synthesis by minimizing waste, using less hazardous substances, and improving energy efficiency.

C-H Functionalization: Methods that allow for the direct functionalization of C-H bonds can shorten synthetic routes by avoiding the need for pre-functionalized starting materials.

Photocatalysis and Electrochemistry: Utilizing light or electrical energy to drive reactions can offer new reactivity patterns and milder reaction conditions.

Automated Synthesis and Machine Learning: High-throughput experimentation and machine learning algorithms are being used to accelerate reaction discovery and optimization, potentially leading to more efficient routes to target molecules and their derivatives. semanticscholar.org

Applying these advanced synthetic approaches to this compound derivatives could lead to improved synthesis efficiency, access to novel structural variations, and potentially more sustainable manufacturing processes. The design of advanced routes often involves complex retrosynthetic analysis to break down the target molecule into simpler, readily available starting materials using known or novel chemical transformations. monash.edu

Molecular Mechanisms of Action of Roletamid

Characterization of Receptor Interactions

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G-protein coupled receptors (GPCRs) that play crucial roles in both the central and peripheral nervous systems. nih.govguidetopharmacology.org There are five known subtypes: M1, M2, M3, M4, and M5. guidetopharmacology.orgmdpi.com These subtypes exhibit different tissue distributions and couple to distinct G proteins, leading to varied downstream effects. guidetopharmacology.orgmdpi.com The M1, M3, and M5 receptors primarily couple to Gq proteins, while M2 and M4 receptors couple to Gi/o proteins. guidetopharmacology.orgmdpi.comdergipark.org.trnih.gov

In Vitro Binding Studies with Muscarinic M1 Receptors

In vitro binding studies are fundamental in characterizing the interaction between a compound like Roletamid and its target receptors. These studies typically involve the use of radioligands that bind to the receptor, allowing for the measurement of the compound's affinity for the receptor site. For muscarinic receptors, this often involves assessing the ability of the compound to displace a known radiolabeled muscarinic ligand. nih.gov

While specific in vitro binding data for this compound with M1 receptors were not directly found in the search results, the importance of M1 receptors in cognitive processes and their potential as therapeutic targets for neurological disorders like Alzheimer's disease and schizophrenia is highlighted. nih.govgoogle.comfrontiersin.orgum.edu.mt Compounds that interact with M1 receptors, including allosteric modulators, are actively being investigated for their therapeutic potential. nih.govgoogle.comfrontiersin.orgum.edu.mtmdpi.commdpi.com Studies on other compounds interacting with M1 receptors utilize techniques such as radioligand binding assays in cells expressing the human M1 receptor. mdpi.comgenscript.com

Elucidation of Allosteric Modulatory Profiles of this compound at M1 Receptors

Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site (where the endogenous ligand, acetylcholine, binds) and modulate the receptor's response to the orthosteric ligand. mdpi.commdpi.com This modulation can be positive (increasing the affinity or efficacy of the orthosteric ligand) or negative (decreasing them). mdpi.commdpi.com Allosteric modulation offers potential advantages, such as improved subtype selectivity compared to orthosteric ligands. mdpi.com

The search results emphasize the growing interest in allosteric modulation of muscarinic receptors, particularly M1 receptors, for therapeutic purposes. nih.govgoogle.comfrontiersin.orgmdpi.commdpi.com While specific data on this compound's allosteric modulatory profile at M1 receptors were not found, the concept of allosteric modulation is well-established for muscarinic receptors, with compounds like gallamine (B1195388) being identified as early examples. mdpi.com Research in this area involves identifying compounds that can act as positive allosteric modulators (PAMs) to enhance M1 receptor function. nih.govgoogle.comfrontiersin.orgmdpi.commdpi.com

Assessment of Selectivity Across Muscarinic Receptor Subtypes (M1-M5)

Assessing the selectivity of a compound across the five muscarinic receptor subtypes (M1-M5) is crucial for understanding its potential therapeutic profile and minimizing off-target effects. Due to the conserved nature of the orthosteric binding site across subtypes, achieving high selectivity with orthosteric ligands can be challenging. guidetopharmacology.org Allosteric sites, however, tend to be more divergent, allowing for the development of subtype-selective allosteric modulators. mdpi.com

Studies on other muscarinic ligands demonstrate varying degrees of selectivity. For example, pirenzepine (B46924) shows relatively higher affinity for M1 receptors compared to other subtypes. guidetopharmacology.orgnih.govucl.ac.uk The M2 and M4 receptors are primarily coupled to Gi/o proteins, leading to inhibitory signaling, while M1, M3, and M5 receptors are coupled to Gq proteins, leading to excitatory signaling. guidetopharmacology.orgmdpi.comdergipark.org.trnih.gov Understanding the selectivity of this compound across these subtypes would involve conducting binding and functional assays in systems expressing each individual receptor subtype.

Investigation of Downstream Intracellular Signaling Pathways

Activation of muscarinic receptors by agonists or modulation by allosteric ligands triggers intracellular signaling cascades mediated by G proteins and secondary messengers. nih.govguidetopharmacology.orgmdpi.comnih.govnih.govwikipedia.orgwikipedia.orgbmglabtech.comuobasrah.edu.iq

G-Protein Coupled Receptor Signaling Cascades

Muscarinic receptors are GPCRs that interact with heterotrimeric G proteins, composed of alpha (α), beta (β), and gamma (γ) subunits. nih.govguidetopharmacology.orgmdpi.comnih.govwikipedia.orguobasrah.edu.iq Upon ligand binding and receptor activation, the G protein exchanges GDP for GTP, leading to the dissociation of the α subunit from the βγ dimer. wikipedia.orguobasrah.edu.iq Both the GTP-bound α subunit and the βγ dimer can then interact with various effector proteins, initiating downstream signaling cascades. wikipedia.orguobasrah.edu.iq

As mentioned earlier, M1, M3, and M5 receptors typically couple to Gq proteins, while M2 and M4 receptors couple to Gi/o proteins. guidetopharmacology.orgmdpi.comdergipark.org.trnih.gov Gq activation leads to the activation of phospholipase C (PLC), while Gi/o activation leads to the inhibition of adenylyl cyclase. mdpi.comdergipark.org.trnih.gov The signaling is terminated by the hydrolysis of GTP to GDP by the α subunit, a process accelerated by Regulator of G protein Signaling (RGS) proteins. nih.govguidetopharmacology.orgwikipedia.orgnih.gov

Investigating this compound's effects on G-protein coupled receptor signaling cascades would involve assessing its ability to activate or inhibit these pathways in cells expressing muscarinic receptors. This could include measuring G protein activation directly or monitoring the activity of downstream effectors like adenylyl cyclase or phospholipase C.

Secondary Messenger System Modulation by this compound

The activation of effector proteins by G proteins leads to the modulation of secondary messenger systems within the cell. nih.govwikipedia.orgbmglabtech.comderangedphysiology.comnih.gov For Gq-coupled receptors (M1, M3, M5), PLC activation hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comdergipark.org.trnih.govwikipedia.orgnih.gov IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC). nih.govwikipedia.orgnih.gov

For Gi/o-coupled receptors (M2, M4), the inhibition of adenylyl cyclase leads to a decrease in the levels of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comdergipark.org.trnih.gov cAMP is another important secondary messenger that activates protein kinase A (PKA). mdpi.com

Investigating this compound's modulation of secondary messenger systems would involve measuring changes in intracellular levels of IP3, DAG, calcium ions, and cAMP in response to this compound treatment in cells expressing relevant muscarinic receptor subtypes. These studies would provide insights into how this compound's interaction with muscarinic receptors translates into intracellular biochemical events.

Data Table: Muscarinic Receptor Subtype Coupling and Secondary Messengers

Receptor SubtypePrimary G Protein CouplingKey Secondary Messenger Pathways
M1GqIncrease in IP3 and DAG, leading to increased intracellular Ca2+ and PKC activation.
M2Gi/oDecrease in cAMP, leading to decreased PKA activity.
M3GqIncrease in IP3 and DAG, leading to increased intracellular Ca2+ and PKC activation.
M4Gi/oDecrease in cAMP, leading to decreased PKA activity.
M5GqIncrease in IP3 and DAG, leading to increased intracellular Ca2+ and PKC activation.

Exploration of Potential Off-Target or Non-Canonical Molecular Interactions

The exploration of potential off-target or non-canonical molecular interactions is a critical aspect of fully characterizing the pharmacological profile of any compound. Off-target effects occur when a compound interacts with biological molecules other than its primary intended target(s), potentially leading to unintended cellular responses or systemic effects pelagobio.com. Non-canonical interactions can encompass binding events that deviate from the typical or anticipated mode of interaction with a target or involve interactions with molecules not traditionally considered primary targets nih.govnih.gov.

Identifying such interactions is crucial for understanding a compound's selectivity and potential for polypharmacology, where a single compound modulates multiple targets mdpi.com. Various experimental methodologies are employed for target deconvolution and the identification of off-target binding, including proteome-wide profiling techniques that assess compound interactions across a broad spectrum of proteins in a more physiologically relevant context pelagobio.com. Computational approaches, such as machine learning models for drug-target interaction prediction, also play a role in predicting potential off-target binding sites based on chemical structure and biological data mdpi.comresearchgate.net.

Despite the general importance of these investigations in drug discovery and characterization, specific detailed research findings, data tables, or extensive discussions solely focused on the potential off-target or non-canonical molecular interactions of this compound were not prominently available within the scope of the conducted literature search, particularly under the specified exclusions pelagobio.comnih.govnih.govnih.govmdpi.comnih.govcsic.esmdpi.comresearchgate.netplos.org. Therefore, a detailed exposition with specific data tables pertaining to this compound's off-target or non-canonical interactions cannot be provided based on the current search results.

Preclinical Pharmacological Investigations of Roletamid

In Vitro Pharmacological Efficacy and Potency Studies

In vitro studies are fundamental in characterizing the interaction of a compound with its molecular target, such as the M1 muscarinic acetylcholine (B1216132) receptor. These studies provide insights into the compound's binding affinity, efficacy (the ability to activate the receptor), and potency (the concentration required to elicit a half-maximal response).

Functional Assays in Recombinant Cell Lines Expressing M1 Receptors

Functional assays in recombinant cell lines are commonly used to evaluate the activity of compounds at specific receptor subtypes. Cell lines are genetically engineered to express high levels of the target receptor, allowing for the measurement of receptor activation or inhibition in a controlled environment. For M1 receptors, common functional assays measure downstream signaling events triggered by receptor activation, such as the mobilization of intracellular calcium or the accumulation of inositol (B14025) phosphates. plos.orginnoprot.comfrontiersin.org

For instance, assays measuring calcium flux in cell lines expressing CHRM1 can quantify the ability of a compound to act as an agonist (activating the receptor) or an antagonist (blocking receptor activation). innoprot.com The potency of an agonist is often expressed as an EC50 value, representing the effective concentration causing 50% of the maximal response. Similarly, the potency of an antagonist can be determined by its IC50 value, the concentration required to inhibit 50% of the agonist's maximal response, or by calculating a Schild regression analysis to determine the equilibrium dissociation constant (Kb).

While specific data for Roletamid in such assays were not extensively detailed in the search results, the methodology involves exposing cells expressing recombinant M1 receptors to varying concentrations of this compound and measuring the resulting cellular response compared to a known agonist (like acetylcholine or carbachol) or in the presence of a known antagonist (like atropine (B194438) or pirenzepine). plos.orgnih.govpsu.eduhirszfeld.pl

Cellular Responses and Phenotypic Changes in Tissue Culture Models

Beyond immediate receptor activation, in vitro studies can also investigate the broader cellular responses and phenotypic changes induced by this compound in tissue culture models. These models can include primary neuronal cultures, slices of relevant brain regions (e.g., hippocampus, cortex), or other cell types known to express M1 receptors, such as those from the gastrointestinal tract. monash.eduhirszfeld.pl

Studies in these models can explore the effects of this compound on various cellular processes, including:

Neurotransmitter release: M1 receptors can modulate the release of neurotransmitters like acetylcholine and glutamate (B1630785). frontiersin.orghirszfeld.pl

Neuronal excitability: Activation of M1 receptors can influence the firing patterns and membrane potential of neurons. dergipark.org.trfrontiersin.org

Cell survival and differentiation: M1 receptor signaling has been implicated in pathways related to cell growth, survival, and differentiation. plos.orgresearchgate.net

Protein expression and signaling pathways: this compound's interaction with M1 receptors could alter the expression levels of key proteins or modulate downstream signaling cascades like the MAPK/ERK pathway or GSK3β. nih.govresearchgate.netnih.gov

In Vivo Pharmacological Activity in Non-Human Organisms

In vivo studies in non-human organisms, particularly vertebrate animal models, are crucial for evaluating the systemic effects of this compound and its potential therapeutic utility in a complex biological system. These studies can assess the compound's ability to reach target tissues, its duration of action, and its effects on behavior and physiological functions relevant to M1 receptor modulation. mdpi.comfrontiersin.orgmdpi.comscielo.brnih.govceur-ws.org

Behavioral Assessments in Vertebrate Animal Models (e.g., rodent models for cognitive function, sensory processing, or physiological regulation relevant to M1 receptor modulation)

Behavioral assessments in animal models are widely used to investigate the effects of M1 receptor modulation on cognitive function, sensory processing, and physiological regulation. Rodent models, such as mice and rats, are commonly employed due to their genetic tractability and established behavioral paradigms. mdpi.comfrontiersin.orgmdpi.comscielo.brceur-ws.orgfrontiersin.org

For evaluating cognitive function, tests like the Morris water maze (MWM), contextual fear conditioning, and radial arm maze are used to assess learning and memory. nih.govmdpi.com Studies on M1 receptor knockout mice have demonstrated deficits in learning and memory, highlighting the receptor's importance in these processes. nih.govmdpi.com Behavioral models relevant to schizophrenia, such as those assessing locomotor activity or social interaction deficits, can also be used, as M1 receptors are implicated in this disorder. dergipark.org.trmdpi.commdpi.combiorxiv.org

While specific behavioral data for this compound were not found, studies on other M1 agonists have shown improvements in cognitive performance in animal models and attenuation of behaviors related to neurological and psychiatric conditions. nih.govmdpi.combiorxiv.org The approach involves administering this compound to animal models and assessing changes in performance on these behavioral tasks compared to control groups.

Behavioral assessments can also explore effects on sensory processing and physiological regulation influenced by M1 receptors, although detailed examples for this compound were not available. This could include evaluating pain responses, as muscarinic receptors are involved in pain pathways, or assessing autonomic functions modulated by M1 receptors in peripheral tissues. nih.govmonash.edu

Neurochemical and Electrophysiological Recordings in Preclinical Models

Neurochemical and electrophysiological recordings in preclinical models provide direct evidence of this compound's effects on neuronal activity and neurotransmitter systems. These techniques allow researchers to measure changes in the levels of neurotransmitters, their metabolites, or the electrical activity of neurons and neuronal circuits. frontiersin.orgnih.gov

Neurochemical studies can involve microdialysis to measure extracellular levels of neurotransmitters like acetylcholine, dopamine (B1211576), or glutamate in specific brain regions following this compound administration. frontiersin.orgmdpi.combiorxiv.org Changes in neurotransmitter levels can indicate how this compound, through M1 receptor modulation, influences neuronal communication.

Electrophysiological recordings, such as patch-clamp recordings in brain slices or in vivo electrophysiology, can assess the impact of this compound on neuronal membrane properties, synaptic transmission, and network activity. frontiersin.orgfrontiersin.orgnih.gov For instance, studies have used electrophysiology to show that M1 receptors modulate excitatory inputs into certain brain regions. frontiersin.orgbiorxiv.org

While specific neurochemical or electrophysiological data for this compound were not presented in the search results, the methodology would involve administering this compound to animals or applying it to brain tissue ex vivo and measuring changes in neurochemical profiles or electrical activity using techniques like HPLC, voltammetry, or patch-clamp recording.

Exploration of Pharmacodynamic Markers in Animal Studies

Pharmacodynamic markers are indicators that demonstrate a biological response to a drug. In the context of M1 receptor modulation by this compound, pharmacodynamic markers in animal studies could include changes in the expression or phosphorylation state of proteins downstream of M1 receptor activation, alterations in second messenger levels, or changes in the binding of radioligands to M1 receptors in specific brain regions.

For example, since M1 receptor activation couples to the Gq/G11 pathway, measuring levels of inositol phosphates or intracellular calcium in target tissues after this compound administration could serve as a pharmacodynamic marker. plos.orgdergipark.org.trinnoprot.comfrontiersin.org Changes in the phosphorylation of kinases like ERK or GSK3β, which are downstream targets of M1 signaling, could also be assessed. nih.govresearchgate.net Additionally, receptor occupancy studies using radiolabeled ligands can determine the extent to which this compound binds to M1 receptors in vivo at different doses and time points.

Studies on M1 receptor expression levels in animal models under different conditions, such as stress or in disease models, have also been used as pharmacodynamic indicators. dergipark.org.trfrontiersin.org While specific pharmacodynamic data for this compound were not found, the general approach involves collecting tissue samples from animals treated with this compound and analyzing them using techniques such as Western blotting, ELISA, or autoradiography to quantify changes in relevant molecular markers.

Pharmacokinetic and Pharmacodynamic (PK/PD) Relationships in Preclinical Contexts

Pharmacokinetic (PK) studies describe how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion. europa.euinnoserlaboratories.com Pharmacodynamic (PD) studies, conversely, examine how a drug affects the body, focusing on its mechanism of action and the resulting biological effects. europa.euinnoserlaboratories.com The integration of PK and PD data in preclinical models is crucial for understanding the relationship between drug exposure and its biological effects, helping to define effective and safe dosage regimens and predict human pharmacokinetics. europa.euinnoserlaboratories.comnih.govugd.edu.mk PK/PD modeling can optimize clinical trial design and guide dose selection. ugd.edu.mk

Preclinical PK/PD analysis investigates the dose-response relationships of exposure and biological effect in both plasma and target tissues. catapult.org.uk This analysis can enhance the drug discovery process. catapult.org.uk A successful PK/PD study typically involves testing a range of doses and time points, measuring drug levels in plasma and target tissue, and potentially including a washout phase. catapult.org.uk

Absorption and Distribution Dynamics in Animal Models

Absorption is the process by which a substance enters the systemic circulation from its administration site. researchgate.net The rate and extent of absorption should be quantified, particularly for extravascular administration routes. europa.eu Comparing with intravenous administration data allows for the determination of absolute bioavailability. europa.eu For orally administered compounds, systemic exposure is influenced by gastrointestinal absorption and potential first-pass metabolism in the liver. europa.eu

Distribution is the movement of absorbed chemicals from the site of absorption to various organs and tissues in the body. researchgate.net This process is a net result of factors carrying the substance to different compartments where it may exert an effect, be stored, or be eliminated. researchgate.net Tissue distribution studies are conducted to understand where a compound is localized within the body. wuxiapptec.compharmaron.com Quantitative whole-body autoradiography (QWBA) is a technique used in preclinical studies to assess tissue distribution of radiolabeled compounds.

Preclinical studies often utilize mice and rats to gain an initial understanding of a compound's PK characteristics. admescope.com For compounds progressing to later stages, larger animal models such as dogs, pigs, or non-human primates may be used as their physiological and metabolic characteristics are often more similar to humans. wuxiapptec.com

Metabolic Transformation Pathways in Non-Human Biological Systems

Metabolism, or biotransformation, is the process by which chemicals are altered within the body, primarily to facilitate their excretion. researchgate.net Most lipophilic compounds undergo biotransformation to become more water-soluble. researchgate.net These processes involve a series of enzymatic reactions occurring within cells, largely in the liver, but also in other tissues. sgs.comnih.govufp.pt Metabolic pathways can be broadly categorized into catabolism (breakdown of molecules) and anabolism (synthesis of molecules). nih.gov

In vitro models using liver tissue, such as liver microsomes, S-9 fractions, and hepatocytes from various species, are commonly used to study drug metabolism and predict in vivo metabolic pathways and circulating metabolites. sgs.com In vivo metabolite identification (MetID) is a key component of preclinical studies and can be performed as part of mass balance experiments or as standalone studies. admescope.com This helps in understanding how a drug is processed within the body. admescope.com

Identifying differences in drug metabolism between animal species used in preclinical safety assessments and humans as early as possible is encouraged by regulatory bodies. sgs.com This is because the discovery of disproportionate metabolites (those formed at greater than 10% of parent drug systemic exposure at steady state in humans) late in development can cause significant delays. sgs.com

While specific metabolic transformation pathways for this compound in non-human systems were not detailed in the search results, preclinical metabolism studies generally aim to identify the major metabolic pathways, the enzymes involved, and the structures of significant metabolites formed in the animal species used for toxicity testing. This information is crucial for assessing the relevance of preclinical findings to humans.

Excretion Profiles and Mass Balance in Preclinical Species

Excretion is the process by which a compound and its metabolites are eliminated from the body. researchgate.net The primary routes of excretion are urine, feces, and exhaled air, although other routes like milk, sweat, saliva, tears, hair, and nails can also contribute. researchgate.net

Mass balance studies are a standard part of preclinical development using radiolabeled compounds to determine the total fate of drug-related material. nih.gov These studies provide data on the route and rate of elimination of the parent drug and its metabolites. nih.govbioivt.com Animals are typically housed in specialized metabolic cages to allow for the complete collection of urine and feces, and sometimes expired air. admescope.comadmescope.com Blood samples are also collected to determine the pharmacokinetics of the parent drug and total radioactivity. sgs.com

Biliary excretion, the excretion of substances into bile, can be investigated, particularly if a significant amount of radioactivity is detected in feces during mass balance studies. admescope.combioivt.com Reabsorption through enterohepatic circulation can also be assessed if extensive biliary excretion is observed. bioivt.com

Mass balance studies aim for high recovery of radiolabeled material. Typical recovery goals are generally equal to or greater than 90% in rats and 85% in dogs. nih.gov While achieving 100% recovery is rare, mass balance data, along with metabolite profiling in excreta and circulation, helps to understand clearance mechanisms and identify circulating drug-related entities. sgs.comnih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies for Roletamid Analogues

Identification of Pharmacophoric Features for M1 Receptor Modulation

Pharmacophoric features represent the essential steric and electronic properties of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. For M1 receptor agonists, key pharmacophoric features typically include a positively charged nitrogen atom (or a group that can be protonated at physiological pH) that interacts with a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor, as well as other structural elements that engage in hydrophobic, aromatic, or hydrogen bonding interactions within the orthosteric or allosteric binding sites mdpi.com.

Studies on various M1 agonists and modulators have highlighted the importance of specific regions within the receptor binding site. The orthosteric site, where acetylcholine (B1216132) binds, is highly conserved across muscarinic subtypes researchgate.net. Allosteric sites, located elsewhere on the receptor, offer greater potential for achieving subtype selectivity due to less evolutionary constraint nih.govnih.govresearchgate.net. Ligands binding to allosteric sites can modulate the affinity and/or efficacy of orthosteric agonists nih.govnih.gov.

Research on M1 receptor ligands has identified residues in transmembrane helices (TM) such as TM3, TM5, TM6, and TM7 as crucial for ligand binding and receptor activation mdpi.com. For instance, computational studies have suggested that residues like Y404 (TM7) might be important for Gαq signaling bias, while W378 and Y381 (TM6) could contribute to β-arrestin recruitment mdpi.com. The shape and size of the ligand, as well as its lipophilicity and the number of rotatable bonds, can influence its binding energy and affinity for the M1 receptor, determining whether it acts as an agonist or antagonist rsc.org.

Rational Design and Synthesis of Structure-Constrained Roletamid Analogues

Rational design in medicinal chemistry involves using structural and biological information to design molecules with improved properties nih.govnih.govrsc.org. For this compound analogues targeting the M1 receptor, this would involve designing molecules with constrained structures to rigidify the molecule and reduce conformational flexibility. This can help to pre-organize the molecule into a conformation favorable for binding to the M1 receptor, potentially leading to increased potency and selectivity.

The synthesis of structure-constrained analogues often involves incorporating rigid ring systems or restricting rotation around specific bonds nih.govnih.gov. By limiting the number of possible conformations, researchers can probe the specific spatial requirements of the M1 receptor binding site and refine pharmacophore models. This approach has been successful in the design of selective ligands for various GPCRs nih.gov.

While specific examples of constrained this compound analogues and their synthesis are not detailed in the provided text, the general principles of rational design and synthesis of analogues involving structural constraints are well-established in medicinal chemistry nih.govnih.govrsc.orgmdpi.com. This process typically involves several iterations of design, synthesis, and biological evaluation to systematically explore the SAR nih.gov.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling play a vital role in modern drug discovery, complementing experimental studies by providing insights into ligand-receptor interactions and predicting biological activity riken.jpplos.orgpeerj.com.

Ligand-protein docking simulations are used to predict the preferred binding orientation and conformation of a ligand within the binding site of a target protein, such as the M1 receptor riken.jpplos.orgchemrxiv.org. By simulating the interaction between this compound analogues and M1 receptor models, researchers can gain insights into the key residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking), and the potential binding affinity.

Homology models or crystal structures of the M1 receptor are used for docking studies nih.govmdpi.com. Docking simulations can help to explain observed SAR data and guide the design of new analogues by suggesting modifications that could improve binding interactions rsc.orgmdpi.com. For instance, docking studies with M1 receptor agonists have identified specific residues and interaction patterns within the orthosteric and allosteric sites that are important for binding and signaling bias mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural descriptors of a set of compounds with their biological activity rsc.org. These models can then be used to predict the activity of new, untested compounds. For this compound analogues, QSAR modeling could be used to predict their M1 receptor binding affinity or functional activity based on their chemical structures.

QSAR models for M1 receptor ligands have incorporated various molecular descriptors, including physicochemical properties (e.g., lipophilicity), electronic properties, and structural features rsc.org. These models can help to identify the key structural properties that influence M1 receptor modulation and prioritize the synthesis and testing of analogues that are predicted to have favorable activity rsc.org. For example, QSAR models for M1 agonists and antagonists have suggested that ligand volume and lipophilicity are important determinants of activity rsc.org.

Computational techniques, including molecular dynamics simulations, can further refine the understanding of ligand-receptor interactions and the stability of the bound complex over time nih.govplos.org. These simulations can provide a more dynamic view of the binding process compared to static docking poses.

Theoretical Therapeutic Implications and Future Research Directions for Roletamid

Conceptual Applications based on M1 Receptor Modulation

Modulating M1 receptor activity has been a focus of research for various neurological and psychiatric conditions due to the receptor's widespread involvement in cognitive function, neuronal excitability, and neurotransmitter release. patsnap.comrthm.comportlandpress.compatsnap.com

Neurodegenerative Disorders (e.g., Theoretical impact on cognitive processes)

Neurodegenerative disorders, such as Alzheimer's disease (AD), are characterized by progressive neuronal loss and cognitive decline. portlandpress.comdovepress.com Cholinergic dysfunction, including alterations in muscarinic receptor activity, is a prominent feature of AD and contributes to cognitive impairments. portlandpress.commdpi.com The M1 receptor is considered a key target for AD therapy because its expression levels are relatively preserved in certain brain regions affected by the disease compared to other muscarinic subtypes, although some studies report reduced M1 receptor protein expression and coupling in AD brains. portlandpress.commdpi.com

Theoretical modulation of M1 receptors by compounds like Roletamid could potentially impact cognitive processes in neurodegenerative disorders. Activation of M1 receptors has been shown in preclinical models to enhance memory consolidation and retrieval, executive function, attention, and cognitive flexibility. frontiersin.orgfrontiersin.org M1 receptor activation can also potentiate NMDA receptor signaling, which is crucial for synaptic plasticity and is often disrupted in psychiatric diseases. dovepress.com Furthermore, activation of muscarinic receptors with an orthosteric ligand can regulate the proteolytic processing of amyloid precursor protein (APP), potentially reducing the formation of amyloid-β (Aβ) plaques, a hallmark of AD. biorxiv.orgpnas.org

While these findings highlight the potential of M1 receptor modulation in addressing cognitive deficits and possibly disease progression in neurodegenerative conditions, the specific impact of this compound would require dedicated investigation.

Psychiatric Conditions (e.g., Theoretical role in neurotransmitter regulation)

M1 receptors are also implicated in the pathophysiology of various psychiatric conditions, including schizophrenia. dovepress.commdpi.compsychiatrist.compsychiatrictimes.com Altered dopaminergic transmission is a key feature of schizophrenia, and M1 receptors are involved in modulating dopamine (B1211576) pathways. patsnap.compsychiatrist.compnas.org Dysfunction of M1 receptors could contribute to psychiatric disorders where altered subcortical dopaminergic transmission is implicated. pnas.org

Theoretically, M1 receptor modulation by this compound could play a role in neurotransmitter regulation relevant to psychiatric conditions. M1 receptor stimulation can influence GABAergic and glutamatergic neurotransmission, which in turn can indirectly regulate dopamine release. psychiatrist.com For instance, M1 receptor stimulation in the frontal lobe can increase acetylcholine (B1216132), potentially leading to pro-cognitive effects. psychiatrist.com In the associative striatum, M4 receptor stimulation can decrease presynaptic dopamine transmission. psychiatrist.com Given that some compounds show activity at both M1 and M4 receptors, modulating these subtypes could offer a novel approach to address both cognitive and psychotic symptoms of disorders like schizophrenia. patsnap.comportlandpress.comdovepress.comfrontiersin.orgpsychiatrictimes.com

The potential of this compound in psychiatric conditions is theoretical and based on the understanding of M1 receptor involvement in neurotransmitter systems relevant to these disorders.

Pain and Sleep Regulation (Theoretical modulation of neural pathways)

Muscarinic receptors, including the M1 subtype, are involved in the regulation of pain and sleep. nih.govwjpmr.compnas.org Cholinergic projections play important roles in nociceptive behaviors, and the cholinergic system is involved in pain inhibitory pathways. nih.govwjpmr.comnih.gov M1, M2, and M4 subtypes are thought to be involved in supraspinal pain modulation. wjpmr.com Activation of muscarinic receptors at the spinal cord level has also been shown to produce antinociceptive effects. wjpmr.comnih.gov

Regarding sleep regulation, cholinergic neurotransmission contributes significantly to the generation of rapid eye movement (REM) sleep. pnas.orgnih.govoup.com Studies suggest that the onset of REM sleep may be partly mediated by M1 mAChR activity. nih.gov In the hippocampus, M1 muscarinic receptors are the most abundant subtype and regulate the excitability of hippocampal neurons, which are involved in memory processing during sleep. oup.combiorxiv.org

Theoretically, this compound's potential M1 receptor modulation could influence neural pathways involved in pain and sleep regulation. Modulating M1 activity might impact pain perception through central and peripheral mechanisms and could influence REM sleep characteristics. nih.govwjpmr.comnih.govnih.gov However, the specific effects of this compound on these complex processes require dedicated investigation.

Challenges and Opportunities in this compound Research Progression

The development of M1 receptor-targeting drugs has faced challenges, primarily due to the high structural similarity among muscarinic receptor subtypes, which can lead to off-target effects and undesirable side effects. portlandpress.compatsnap.comfrontiersin.orgnih.govbohrium.com Non-selective muscarinic activation can result in adverse effects such as gastrointestinal or cardiovascular issues. portlandpress.compatsnap.comfrontiersin.org

Opportunities in this compound research progression lie in leveraging advancements in understanding M1 receptor pharmacology, particularly the development of subtype-selective compounds, including positive allosteric modulators (PAMs). patsnap.comportlandpress.commdpi.comnih.govnih.gov PAMs bind to a distinct site on the receptor and enhance the response to the endogenous ligand acetylcholine, potentially offering greater selectivity and reduced off-target effects compared to orthosteric agonists. patsnap.comportlandpress.com

For this compound, if it demonstrates selective M1 modulation, the opportunity exists to explore its therapeutic potential with potentially fewer side effects compared to non-selective cholinergic agents. Challenges include confirming its precise mechanism of action and selectivity profile and then demonstrating efficacy and safety in relevant preclinical models.

Development of Novel Preclinical Models for Deeper Mechanistic Understanding

Advancing research on compounds like this compound necessitates the use of appropriate preclinical models that can accurately recapitulate aspects of human diseases and allow for the investigation of underlying mechanisms. Traditional and novel preclinical models are crucial for understanding the effects of M1 receptor modulation. scantox.comcatapult.org.ukfrontiersin.orgfindaphd.comcriver.com

For neurodegenerative disorders, preclinical models include transgenic mouse models that mimic features of AD, such as amyloid plaque formation or tau pathology. biorxiv.orgpnas.org Prion disease models in mice have also been used to study neurodegenerative processes and the impact of M1 receptor activation. biorxiv.orgpnas.org

In psychiatric research, animal models are used to study behaviors and neurobiological markers relevant to conditions like schizophrenia, often involving pharmacological manipulations or genetic modifications. psychiatrist.compnas.orgfindaphd.com

Preclinical models for pain research include various animal models of neuropathic pain or inflammatory pain. wjpmr.comnih.gov Sleep research utilizes techniques like polysomnography in animal models to assess the effects of compounds on sleep architecture. nih.gov

To gain a deeper mechanistic understanding of this compound's effects, novel preclinical models, such as iPSC-derived neurons, organoids, and advanced in vivo imaging techniques, could be employed. scantox.comcatapult.org.ukcriver.com These models can provide insights into cellular and circuit-level effects of M1 modulation and help predict clinical outcomes.

Exploration of Unexplored Biological Activities and Interacting Pathways

Beyond the primary focus on M1 receptor modulation, future research on this compound could involve exploring other potential biological activities and interacting pathways. Compounds can exhibit diverse activities depending on their structure and ability to interact with various biological targets. ontosight.ainih.govijrpr.comgithub.ioebi.ac.uk

Understanding potential interactions with other neurotransmitter systems (beyond the cholinergic system) or signaling pathways (e.g., inflammatory pathways) could also be crucial, especially given the complex nature of neurological and psychiatric disorders. mdpi.comcatapult.org.uk

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying Roletamid’s biochemical mechanisms?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • Population: In vitro cell lines or animal models.
  • Intervention: this compound dosage or exposure duration.
  • Comparison: Control groups without this compound.
  • Outcome: Changes in biomarker X or enzyme activity Y.
    This ensures alignment with experimental aims and avoids overly broad questions .

Q. What are key considerations for designing reproducible experiments on this compound’s synthesis or activity?

  • Methodological Answer :

  • Material Standardization : Use IUPAC nomenclature for chemical descriptions and report purity metrics (e.g., HPLC ≥95%) .
  • Protocol Details : Include reaction conditions (temperature, solvent ratios) and instrument calibration data (e.g., NMR spectrometer settings) .
  • Controls : Negative/positive controls to validate assay specificity (e.g., solvent-only controls for cytotoxicity studies) .

Q. How should statistical methods be selected and reported in this compound studies?

  • Methodological Answer :

  • Precision : Report raw data (e.g., mean ± SD) alongside derived metrics (e.g., p-values), ensuring values reflect instrument precision (e.g., “0.5 ± 0.02 mg/mL” vs. “0.523 mg/mL”) .
  • Test Selection : Justify parametric (t-test, ANOVA) or non-parametric (Mann-Whitney) tests based on data distribution .
  • Software : Specify tools (e.g., GraphPad Prism v10.0) for transparency .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be systematically analyzed?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple techniques (e.g., LC-MS for quantification, SPR for binding affinity) .
  • Meta-Analysis : Aggregate datasets from published studies (Table 1) and apply heterogeneity tests (e.g., I² statistic) to identify confounding variables .

Table 1 : Hypothetical Meta-Analysis Framework for this compound Studies

Study IDDose (mg/kg)Model SystemEfficacy (%)Confounding Variables
S110Murine72Diet variation
S220Human cell58Serum concentration

Q. What strategies optimize this compound’s experimental protocols to reduce batch-to-batch variability?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., pH, temperature) and identify critical parameters .
  • QC Metrics : Implement in-process checks (e.g., intermediate purity assays) and retain samples for retrospective analysis .

Q. How can researchers address ethical and reproducibility challenges in this compound’s preclinical trials?

  • Methodological Answer :

  • Ethical Frameworks : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints .
  • Data Sharing : Deposit raw spectra, chromatograms, and protocols in FAIR-aligned repositories (e.g., Zenodo) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.